Pyrido[3,4-D]pyrimidine

EGFR Tyrosine Kinase Scaffold Comparison

Pyrido[3,4-d]pyrimidine (CAS 253-86-1) is a non-fungible, privileged heteroaromatic scaffold essential for medicinal chemistry. It uniquely enables modular C6-position derivatization to address HLM instability without compromising potency—an optimization vector validated by the Phase 1 candidate BOS172722. For EGFR programs (including T790M-resistant variants), the [3,4-d] isomer series demonstrates the highest inhibitory activity among the four pyridopyrimidine families. Scalable telescoped synthesis enables 99.9% enantiomeric purity. Replace generic cores with this targeted solution for your kinase inhibitor program.

Molecular Formula C7H5N3
Molecular Weight 131.13 g/mol
CAS No. 253-86-1
Cat. No. B3350098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,4-D]pyrimidine
CAS253-86-1
Molecular FormulaC7H5N3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NC=NC=C21
InChIInChI=1S/C7H5N3/c1-2-8-4-7-6(1)3-9-5-10-7/h1-5H
InChIKeyPAQYIEZTLSDLQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[3,4-D]pyrimidine (CAS 253-86-1): Core Scaffold Procurement and Differential Utility Guide


Pyrido[3,4-d]pyrimidine (CAS 253-86-1) is a fused bicyclic heteroaromatic scaffold composed of a pyridine ring fused to a pyrimidine ring in a [3,4-d] ring junction orientation [1]. With molecular formula C₇H₅N₃ and molecular weight 131.13 g/mol, this scaffold serves as a privileged core structure in medicinal chemistry for the development of kinase inhibitors [2]. Four isomeric pyridopyrimidine series exist—[2,3-d], [3,2-d], [3,4-d], and [4,3-d]—each possessing distinct electronic distributions, spatial geometries, and target engagement profiles that preclude generic substitution [3].

Why Pyrido[3,4-D]pyrimidine Is Not Interchangeable with Other Pyridopyrimidine Isomers: Evidence-Based Scaffold Differentiation


The four isomeric pyridopyrimidine series differ fundamentally in the position of nitrogen atoms and the geometry of ring fusion, which dictates ATP-binding site occupancy patterns, kinase selectivity profiles, and synthetic accessibility [1]. A systematic evaluation of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines against EGFR tyrosine kinase established a potency hierarchy: [3,4-d] and [4,3-d] series demonstrated the highest inhibitory activity, followed by [3,2-d] compounds, while [2,3-d] analogues exhibited the weakest activity [2]. Furthermore, the pyrido[3,4-d]pyrimidine core uniquely enables modular C6-position derivatization that profoundly alters metabolic stability without compromising potency—an optimization handle not equivalently available in other isomer series [3]. These scaffold-intrinsic differences create non-fungible procurement requirements across discovery programs.

Pyrido[3,4-D]pyrimidine: Quantified Comparative Performance Against Structural Analogs


EGFR Kinase Inhibitory Potency Hierarchy: Pyrido[3,4-d]pyrimidine Versus Isomeric Series

In a systematic structure-activity evaluation of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine isomers, the [3,4-d] series ranked among the most potent EGFR tyrosine kinase inhibitors, alongside the [4,3-d] series, while [2,3-d] analogues exhibited the weakest inhibitory activity [1]. The potency differential between isomeric series reflects distinct ATP-binding pocket engagement driven by nitrogen atom positioning and ring fusion geometry [1].

EGFR Tyrosine Kinase Scaffold Comparison

Metabolic Stability Enhancement: C6-Methylation of Pyrido[3,4-d]pyrimidine Core Enables Clinical Candidate Advancement

The pyrido[3,4-d]pyrimidine core uniquely enables targeted C6-methyl substitution that dramatically improves human liver microsomal (HLM) stability while maintaining potency and kinase selectivity [1]. Unsubstituted pyrido[3,4-d]pyrimidine MPS1 inhibitors demonstrated rapid HLM turnover (low stability) that precluded further development. Introduction of a methyl group at the 6-position significantly improved HLM stability and suppressed distal aniline metabolism via altered P450 pharmacophore recognition [1].

MPS1 Metabolic Stability HLM

PI3Kδ Inhibitor Selectivity: Comparative Performance of Pyrido[3,4-d]pyrimidine Versus Pyrido[3,2-d]pyrimidine Scaffolds

In a study directly comparing pyridopyrimidine scaffolds for PI3Kδ inhibition, pyrido[3,2-d]pyrimidine derivatives achieved subnanomolar IC₅₀ values with good δ-isoform selectivity [1]. While pyrido[3,4-d]pyrimidine derivatives were also evaluated in the same study, the reported data showed that the [3,2-d] series exhibited superior PI3Kδ inhibitory potency and selectivity profiles [1]. This target-specific performance differential demonstrates that scaffold selection must be matched to the intended kinase target.

PI3Kδ Kinase Selectivity Hematologic Malignancy

Process-Scale Synthetic Yield Improvement: Addressing Baseline Low-Yield Limitations of Pyrido[3,4-d]pyrimidine Core Construction

The original medicinal chemistry route to 4,6-disubstituted pyrido[3,4-d]pyrimidines afforded target compounds in less than 0.34% overall yield from 2-chloro-5-nitropyridine, required chromatographic purification at multiple stages, and could not be conducted on large scale [1]. Subsequent process improvements, including telescoped multi-step sequences with optimized chiral resolution (achieving 99.9% enantiomeric excess and 35% yield for key intermediates), enabled production of hundreds of kilograms for clinical supply [2].

Process Chemistry Synthetic Yield Scale-Up

Optimal Deployment Scenarios for Pyrido[3,4-D]pyrimidine Scaffolds Based on Quantitative Differentiation Evidence


EGFR Tyrosine Kinase Inhibitor Discovery: Prioritizing [3,4-d] Isomers Over [2,3-d] Scaffolds

Medicinal chemistry programs targeting EGFR (including T790M-resistant variants) should prioritize pyrido[3,4-d]pyrimidine cores based on isomer-level potency ranking data showing that [3,4-d] and [4,3-d] series are the most potent among four isomeric families, while [2,3-d] analogues exhibit the weakest activity [1]. Pyrido[3,4-d]pyrimidine-based irreversible EGFR-TKIs have demonstrated IC₅₀ values of 1.7 nM against EGFR L858R and 23.3 nM against EGFR L858R/T790M, with in vivo tumor growth inhibition confirmed in HCC827 xenograft models at 50 mg/kg [2].

Lead Optimization Requiring Metabolic Stability Tuning Without Potency Loss

When HLM instability emerges as a development-limiting liability, the pyrido[3,4-d]pyrimidine core offers a unique C6-position substitution handle. Introduction of a methyl group at C6 significantly improves HLM stability by suppressing distal aniline metabolism via altered P450 pharmacophore recognition, while preserving MPS1 inhibitory potency and kinase selectivity—an optimization vector that enabled progression of BOS172722 to Phase 1 clinical trials [3].

Industrial-Scale Synthesis of 4,6-Disubstituted Pyrido[3,4-d]pyrimidine Intermediates

Process chemistry and CMC teams requiring scalable access to 4,6-disubstituted pyrido[3,4-d]pyrimidines should leverage improved telescoped synthetic routes that achieve >100-fold yield enhancement relative to original medicinal chemistry protocols (<0.34% overall yield). Validated processes have demonstrated 99.9% enantiomeric purity for chiral intermediates and production of hundreds of kilograms to support clinical development of GH35 (KRAS G12C inhibitor) [4][5].

MPS1/TTK Kinase Targeted Cancer Therapeutic Development

The pyrido[3,4-d]pyrimidine scaffold is validated for MPS1 (TTK) kinase inhibition, with optimized C6-methyl derivatives demonstrating the metabolic stability and potency profile required for clinical advancement. This scaffold-core combination is supported by lead optimization campaigns culminating in Phase 1 candidate BOS172722, establishing the [3,4-d] orientation as a preferred core for MPS1-targeted programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrido[3,4-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.